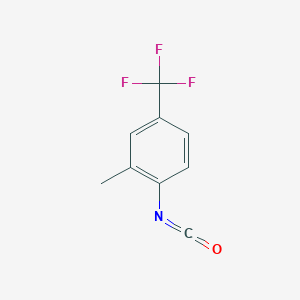

Benzene, 1-isocyanato-2-methyl-4-(trifluoromethyl)-

CAS No.:

Cat. No.: VC18110282

Molecular Formula: C9H6F3NO

Molecular Weight: 201.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H6F3NO |

|---|---|

| Molecular Weight | 201.14 g/mol |

| IUPAC Name | 1-isocyanato-2-methyl-4-(trifluoromethyl)benzene |

| Standard InChI | InChI=1S/C9H6F3NO/c1-6-4-7(9(10,11)12)2-3-8(6)13-5-14/h2-4H,1H3 |

| Standard InChI Key | AJVYETTUPCFOKH-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1)C(F)(F)F)N=C=O |

Introduction

Structural and Molecular Characteristics

The molecular formula of benzene, 1-isocyanato-2-methyl-4-(trifluoromethyl)-, is C₉H₆F₃NO, with a molecular weight of 225.15 g/mol. The trifluoromethyl group introduces strong electron-withdrawing effects, while the methyl group exerts a mild electron-donating influence. This electronic asymmetry impacts the compound’s reactivity in electrophilic substitution and nucleophilic addition reactions. The isocyanato group, a highly reactive functional group, enables the compound to participate in urea and carbamate formation .

Key Structural Features:

-

Isocyanato Group (-NCO): Governs reactivity toward amines, alcohols, and water, forming ureas, urethanes, and carbamic acids.

-

Trifluoromethyl Group (-CF₃): Enhances thermal stability and lipophilicity, making the compound resistant to metabolic degradation.

-

Methyl Group (-CH₃): Modulates steric hindrance and electronic effects at the ortho position.

Synthesis and Manufacturing

The synthesis of benzene, 1-isocyanato-2-methyl-4-(trifluoromethyl)-, likely follows pathways analogous to those of related aryl isocyanates. A common approach involves the phosgenation of corresponding amines or the Curtius rearrangement of acyl azides. For example, 4-(trifluoromethyl)benzyl isocyanate (CAS 102422-55-9) is synthesized via the reaction of 4-(trifluoromethyl)benzylamine with phosgene or its safer equivalents like triphosgene . Similarly, the target compound could be derived from 2-methyl-4-(trifluoromethyl)aniline through controlled phosgenation:

Physicochemical Properties

While direct data for benzene, 1-isocyanato-2-methyl-4-(trifluoromethyl)-, are unavailable, properties of structurally similar compounds provide reliable estimates:

The trifluoromethyl group contributes to low polarity and high thermal stability, while the methyl group slightly increases solubility in organic solvents like dichloromethane or tetrahydrofuran.

Reactivity and Applications

Reactivity Profile

-

With Amines: Forms substituted ureas, critical in drug discovery (e.g., antidiabetic agents):

-

With Alcohols: Produces urethanes used in coatings and adhesives:

-

Hydrolysis: Generates unstable carbamic acid, decomposing to amines and CO₂:

Industrial and Pharmaceutical Applications

-

Polyurethane Production: Serves as a crosslinker in high-performance elastomers.

-

Agrochemicals: Intermediate in herbicides and fungicides targeting resistant pathogens.

-

Pharmaceuticals: Key building block for kinase inhibitors and antiviral agents, as evidenced by Merck’s patent (WO2005/28445 A2) .

Regulatory and Environmental Considerations

-

HS Code: 2929109000 (Other isocyanates), subject to a 6.5% MFN tariff .

-

Environmental Impact: Limited ecotoxicological data available. Recommended disposal via licensed waste management facilities to prevent groundwater contamination .

Future Research Directions

-

Synthetic Optimization: Develop phosgene-free routes using carbamoyl chlorides or enzymatic catalysis.

-

Toxicological Studies: Evaluate chronic exposure risks and establish occupational exposure limits (OELs).

-

Applications in Material Science: Explore use in fluorinated polymers for aerospace or electronics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume